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molecular formula C11H12N2O B1363662 5-Methoxy-2-(1H-pyrrol-1-yl)aniline CAS No. 59194-26-2

5-Methoxy-2-(1H-pyrrol-1-yl)aniline

Cat. No. B1363662
M. Wt: 188.23 g/mol
InChI Key: LKSVZBCORDEARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03939159

Procedure details

A stirred solution of 33.5 g (0.154 mole) of 1-(4-methoxy-2-nitrophenyl)pyrrole in 684 ml. of tetrahydrofuran and 340 ml. of water is treated according to the manipulative procedure described in Example 13(b) to give 1-(2-amino-4-methoxyphenyl)pyrrole, m.p. 42°-43° C.
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH:13]=[CH:12][CH:11]=[CH:10]2)=[C:5]([N+:14]([O-])=O)[CH:4]=1.O1CCCC1>O>[NH2:14][C:5]1[CH:4]=[C:3]([O:2][CH3:1])[CH:8]=[CH:7][C:6]=1[N:9]1[CH:10]=[CH:11][CH:12]=[CH:13]1

Inputs

Step One
Name
Quantity
33.5 g
Type
reactant
Smiles
COC1=CC(=C(C=C1)N1C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC(=C1)OC)N1C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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